4-Hydroxynicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

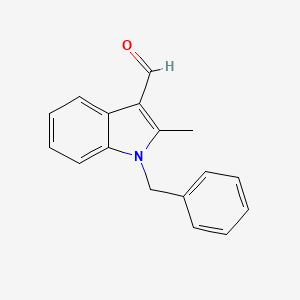

4-Hydroxynicotinonitrile (4-HON) is an organic compound that has been studied for a wide range of applications. It is an important intermediate in the synthesis of a variety of compounds, such as nicotinic acid and its derivatives. 4-HON is also a useful starting material for the synthesis of compounds with pharmacological activities. In addition, it can be used as a building block for the synthesis of various heterocycles and natural products.

Applications De Recherche Scientifique

Host Plant Resistance to Pests and Diseases : Hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones, a group related to 4-Hydroxynicotinonitrile, have been found to play a crucial role in the defense of cereals against insects, fungi, and bacteria. They also contribute to the detoxification of herbicides and exhibit allelopathic effects in crops (Niemeyer, 1988).

Liver Aryl Hydroxylases Study : Research on the hydroxylation of various aromatic substrates, including compounds similar to this compound, by liver aryl hydroxylases has been conducted to understand the mechanism of the "NIH shift." This has implications in pharmacology and toxicology (Daly et al., 1967).

Inhibitors for Treatment of Human Diseases : Studies have focused on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which include compounds similar to this compound, for potential applications in treating human diseases like type I tyrosinemia and alkaptonuria (Santucci et al., 2017).

Liquid Chromatographic Separation : A new derivatization reagent, 4-dimethylamino-1-naphthoyl nitrile, has been developed for the liquid chromatographic separation of hydroxyl compounds, demonstrating applications in analytical chemistry (Goto et al., 1981).

Herbicide Resistance in Transgenic Plants : The bxn gene from the soil bacterium Klebsiella ozaenae, which converts bromoxynil (a compound structurally related to this compound) to a less toxic acid, has been used to confer herbicide resistance in transgenic tobacco plants (Stalker et al., 1988).

Hydroxynitrile Lyases in Asymmetric Synthesis : Hydroxynitrile lyases, which act on compounds including hydroxynitriles, are used in the asymmetric synthesis of cyanohydrins. These are important in the production of pharmaceuticals and agrochemicals (Dadashipour & Asano, 2011).

Nanocomposite Coatings for Biomedical Applications : Research in nanocomposites, including materials like hydroxyapatite, which are related to this compound, has significant implications in the development of biomedical and piezoelectric applications (Taborda & López, 2016; 2020).

Enzymatic Hydroxylations in Industrial Application : The hydroxylation of nicotinic acid (a compound similar to this compound) to produce 6-hydroxynicotinic acid demonstrates the application of biotechnological processes in chemical production (Kulla, 1991).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Hydroxynicotinonitrile is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .

Biochemical Pathways

Given its interaction with nicotinic acetylcholine receptors, it is likely to influence pathways related to neuronal signaling and synaptic transmission .

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in neuronal activity and synaptic transmission due to its interaction with nicotinic acetylcholine receptors .

Action Environment

Environmental factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can influence the action, efficacy, and stability of a compound . .

Analyse Biochimique

Biochemical Properties

4-Hydroxynicotinonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for various metabolic processes. The compound acts as a substrate for these enzymes, facilitating redox reactions that are essential for cellular metabolism. Additionally, this compound has been observed to bind with certain proteins, influencing their structural conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound can impact cellular metabolism by altering the flux of metabolic intermediates, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain dehydrogenases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been investigated, revealing that the compound can induce both short-term and long-term changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in cellular function observed . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular metabolism and gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of nicotinic acid derivatives. The compound is metabolized by enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, leading to the formation of various metabolic intermediates . These intermediates can further participate in other metabolic reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by specific targeting signals and post-translational modifications that direct it to specific organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production .

Propriétés

IUPAC Name |

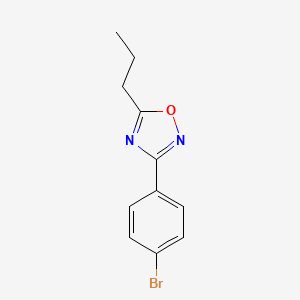

4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 4-hydroxynicotinonitrile in medicinal chemistry?

A: this compound serves as a vital building block in the synthesis of various adenosine receptor ligands. [] Adenosine receptors are important drug targets involved in a wide range of physiological processes, making this compound and its derivatives valuable for potential therapeutic applications.

Q2: What synthetic route was employed to produce 2-amino-4-hydroxynicotinonitrile in the provided research?

A: The research outlines a three-step synthetic approach for producing 2-amino-4-hydroxynicotinonitrile: substitution, cyclization, and hydrolysis. [] While the specific reagents and conditions are not detailed in the abstract, this suggests a controlled and potentially scalable method for producing this important intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)